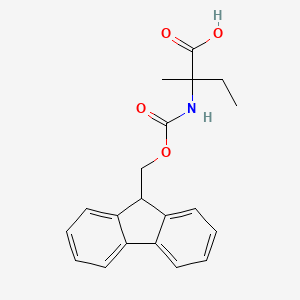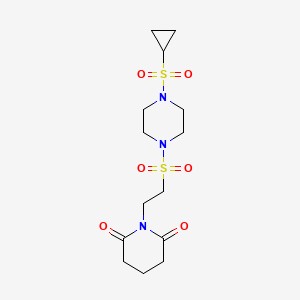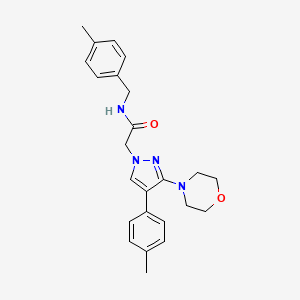
N-(4-methylbenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives, including compounds similar to N-(4-methylbenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide, have been used to synthesize coordination complexes with metals such as Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, which is crucial in preventing or slowing down the damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant properties of these compounds and their complexes could have implications in the development of therapeutic agents against oxidative stress-related diseases (Chkirate et al., 2019).
Inhibition of DNA-PK/PI3-K and Anticancer Applications
Compounds structurally related to this compound, such as analogues of (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441), have shown potent inhibition against DNA-dependent protein kinase (DNA-PK) and the phosphatidylinositol 3-kinase (PI-3K) related kinase (PIKK) family. These enzymes are crucial in the DNA damage response and cell survival pathways, making their inhibitors potential candidates for anticancer therapies. Some compounds have demonstrated the ability to potentiate the cytotoxicity of ionizing radiation and DNA-damaging anticancer agents both in vitro and in vivo (Cano et al., 2013).
Src Kinase Inhibition and Anticancer Activities
N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide, a compound structurally related to this compound, has been identified as a highly selective Src substrate binding site inhibitor. Src kinase is involved in various cellular processes, including cell proliferation, differentiation, and survival. Inhibitors of Src kinase have potential therapeutic applications in cancer treatment. The synthesized derivatives have shown significant inhibitory activities against Src kinase, leading to the inhibition of cell proliferation in various cancer cell lines, indicating their potential as anticancer agents (Fallah-Tafti et al., 2011).
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-18-3-7-20(8-4-18)15-25-23(29)17-28-16-22(21-9-5-19(2)6-10-21)24(26-28)27-11-13-30-14-12-27/h3-10,16H,11-15,17H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOQFCBKRJFZDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

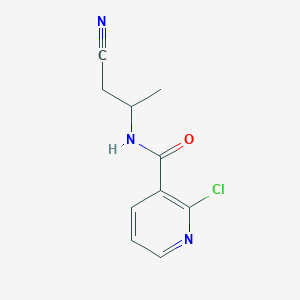
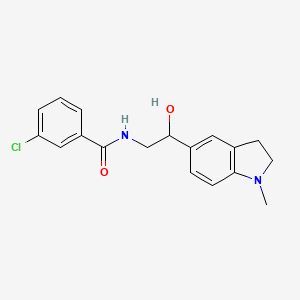
![(2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2379568.png)
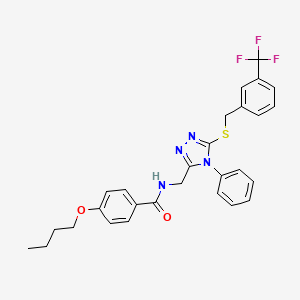
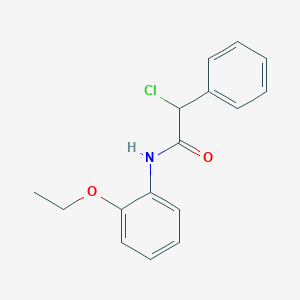
![N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2379572.png)
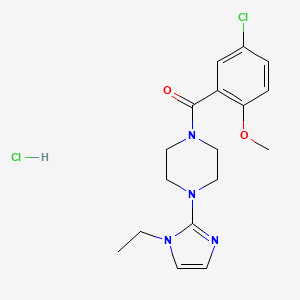
![N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2379574.png)
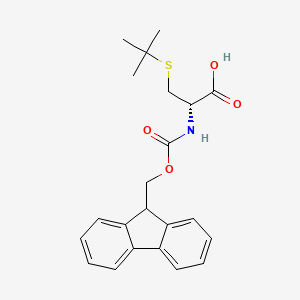
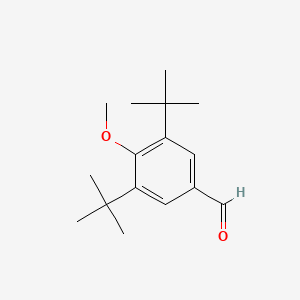
![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2379577.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2379579.png)
